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Cat. No.: B1171698 Get Quote

For Immediate Release

This guide provides a comparative analysis of the genotoxic potential of two cosmetic

colorants, D&C Red No. 9 and D&C Red No. 36. The assessment is based on a review of

available data from key genotoxicity assays, including the bacterial reverse mutation assay

(Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

This document is intended for researchers, scientists, and professionals in the drug

development and cosmetic industries.

Executive Summary
The available data indicates a distinct difference in the genotoxic profiles of D&C Red No. 9

and D&C Red No. 36. D&C Red No. 9 has been consistently found to be non-genotoxic across

a standard battery of tests. In contrast, D&C Red No. 36 has demonstrated mutagenic activity

in the Ames test, specifically in the presence of metabolic activation. However, a

comprehensive genotoxic profile for D&C Red No. 36 is incomplete due to the lack of publicly

available data on its potential to induce chromosomal aberrations or micronuclei in mammalian

cells.
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Genotoxicity Endpoint D&C Red No. 9 D&C Red No. 36

Bacterial Reverse Mutation

Assay (Ames Test)

Negative in most studies.[1]

Weakly positive responses

were observed at

concentrations causing

precipitation.[1]

Positive in Salmonella

typhimurium strain TA98 with

metabolic activation (S9 mix).

[2][3][4]

In Vitro Chromosomal

Aberration Assay

Negative in cultured

mammalian cells (Chinese

hamster ovary cells).[1]

No data available.

In Vitro Micronucleus Assay

Negative for micronucleus

formation in the bone marrow

of rats treated orally.

No data available.

Experimental Protocols
Detailed methodologies for the key genotoxicity assays referenced in this guide are outlined

below. These protocols are based on established guidelines to ensure data reliability and

reproducibility.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds using bacteria.[5]

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine

(i.e., they cannot synthesize their own histidine and require it for growth) are used. These

strains carry different mutations in the genes of the histidine operon.

Metabolic Activation: The test is conducted both in the absence and presence of a

mammalian metabolic activation system (S9 fraction), typically derived from rat liver

homogenate induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is crucial as

some chemicals only become mutagenic after being metabolized.

Exposure: The tester strains are exposed to various concentrations of the test substance,

along with a small amount of histidine, which allows the bacteria to undergo a few rounds of
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replication.

Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have mutated back to a state where

they can synthesize their own histidine) is counted. A substance is considered mutagenic if it

causes a dose-dependent increase in the number of revertant colonies compared to the

negative control.

In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the

cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome

fragments or whole chromosomes that were not incorporated into the main nucleus during cell

division.

Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO), Chinese Hamster

Lung (CHL), or human peripheral blood lymphocytes, are cultured to a state of logarithmic

growth.

Treatment: The cells are exposed to at least three concentrations of the test substance, with

and without a metabolic activation system (S9), for a defined period.

Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting

in binucleated cells. This allows for the identification of cells that have completed one nuclear

division after treatment.

Harvesting and Staining: After treatment, the cells are harvested, subjected to hypotonic

treatment, and fixed. The cells are then stained with a DNA-specific stain, such as Giemsa or

a fluorescent dye.

Analysis: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei. The frequency of micronucleated binucleated cells is determined and compared

to negative and positive controls.
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In Vitro Chromosomal Aberration Assay
The in vitro chromosomal aberration assay is designed to identify substances that cause

structural changes to chromosomes in cultured mammalian cells.

Cell Culture: Proliferating mammalian cells, such as CHO, CHL, or human lymphocytes, are

used.

Treatment: Cell cultures are exposed to the test substance at various concentrations, both

with and without metabolic activation (S9).

Metaphase Arrest: At a predetermined time after treatment, a metaphase-arresting agent

(e.g., colcemid or colchicine) is added to the cultures to accumulate cells in the metaphase

stage of mitosis.

Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution,

and then fixed. The fixed cells are dropped onto microscope slides and stained, typically with

Giemsa.

Microscopic Analysis: The slides are analyzed under a microscope to identify and score

different types of chromosomal aberrations, such as chromatid and chromosome gaps,

breaks, and exchanges. Typically, 100-300 metaphases per concentration are analyzed. The

frequency of aberrant cells is then calculated.

Visualization of the Genotoxicity Assessment
Workflow
The following diagram illustrates the general workflow for assessing the genotoxicity of a

chemical compound.

A generalized workflow for in vitro genotoxicity assessment.

Conclusion
Based on the available scientific literature, D&C Red No. 9 does not appear to pose a

genotoxic risk. In contrast, D&C Red No. 36 has been shown to be mutagenic in the Ames test,

indicating a potential for DNA damage. The absence of data for D&C Red No. 36 in
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chromosomal aberration and micronucleus assays represents a significant data gap that

prevents a complete comparative assessment. Further studies on D&C Red No. 36 are

warranted to fully characterize its genotoxic potential, particularly its ability to induce larger-

scale genetic damage in mammalian cells. This information is critical for a comprehensive

safety evaluation and risk assessment of this colorant in cosmetic and other applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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